molecular formula C17H15ClF3N3O4 B15007944 2-(5-Chloro-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

2-(5-Chloro-pyridin-2-ylamino)-3,3,3-trifluoro-2-(4-methoxy-benzoylamino)-propionic acid methyl ester

Cat. No.: B15007944
M. Wt: 417.8 g/mol
InChI Key: JRMJYFYNGRLWNX-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Derivative: The initial step involves the chlorination of pyridine to obtain 5-chloropyridine.

    Amination: The chlorinated pyridine is then reacted with an amine to form the 5-chloropyridin-2-ylamine derivative.

    Formamidation: The final step involves the reaction of the intermediate with 4-methoxyphenylformamide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
  • (5-Chloro-2-pyridinyl)amino]oxoacetic acid methyl ester

Uniqueness

Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate is unique due to the presence of the trifluoromethyl group and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClF3N3O4

Molecular Weight

417.8 g/mol

IUPAC Name

methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C17H15ClF3N3O4/c1-27-12-6-3-10(4-7-12)14(25)24-16(15(26)28-2,17(19,20)21)23-13-8-5-11(18)9-22-13/h3-9H,1-2H3,(H,22,23)(H,24,25)

InChI Key

JRMJYFYNGRLWNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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